[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves several steps. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reaction conditions typically involve the use of ethanol as a solvent and sodium bicarbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclocondensation reactions with ethyl acetoacetate result in tetrahydropyrazolopyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including this compound, have shown potent antileishmanial and antimalarial activities . They are also being investigated for their potential use as antimicrobial agents . In the industrial sector, these compounds are used in the development of new drugs and other chemical products .
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrazole derivatives can fit into the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by lower binding free energy, which contributes to the compound’s potent biological effects .
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds such as 5-amino-1,3-dimethylpyrazole and 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of methyl and ethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
1856078-95-9 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-12(11(3)16-18)7-14-8-13-6-10(2)15-17(13)4/h6,9,14H,5,7-8H2,1-4H3 |
InChI Key |
BEONEWYRMNTGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
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